REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[CH:6][C:5]=1[OH:12].Br[CH:14]([CH2:18][CH3:19])[C:15]([OH:17])=[O:16]>>[Cl:3][C:4]1[C:9]([Cl:10])=[CH:8][C:7]([Cl:11])=[CH:6][C:5]=1[O:12][CH:14]([CH2:18][CH3:19])[C:15]([OH:17])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1Cl)Cl)O
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
with rapid stirring at an initial temperature of 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature rose to 45° C over the course of the addition during which time a cold water bath
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 110° C for a 15-minute period
|
Type
|
ADDITION
|
Details
|
Then 50 ml of water, 53 ml of perchloroethylene, and 42 ml of concentrated hydrochloric acid were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 85° C
|
Type
|
CUSTOM
|
Details
|
phase-separated
|
Type
|
TEMPERATURE
|
Details
|
The organic layer was cooled
|
Type
|
CUSTOM
|
Details
|
the product, α-(2,3,5-trichlorophenoxy)butyric acid, crystallized
|
Type
|
CUSTOM
|
Details
|
The acid was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC(C(=O)O)CC)C=C(C=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.1 g | |
YIELD: PERCENTYIELD | 69.1% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |